8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione 8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17376471
InChI: InChI=1S/C14H11Cl3N4O2/c1-19-10-11(18-13(19)17)20(2)14(23)21(12(10)22)6-7-3-4-8(15)5-9(7)16/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C14H11Cl3N4O2
Molecular Weight: 373.6 g/mol

8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC17376471

Molecular Formula: C14H11Cl3N4O2

Molecular Weight: 373.6 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C14H11Cl3N4O2
Molecular Weight 373.6 g/mol
IUPAC Name 8-chloro-1-[(2,4-dichlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C14H11Cl3N4O2/c1-19-10-11(18-13(19)17)20(2)14(23)21(12(10)22)6-7-3-4-8(15)5-9(7)16/h3-5H,6H2,1-2H3
Standard InChI Key KGYZAGQSGJXVCS-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

8-Chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₁₄H₁₁Cl₃N₄O₂) has a molecular weight of 373.6 g/mol. Its IUPAC name reflects the substitution pattern: the purine core is functionalized at position 8 with chlorine, positions 1 and 3 with methyl groups, and position 1 with a 2,4-dichlorobenzyl moiety. The compound’s structural uniqueness arises from the combination of halogenation and alkylation, which influence its electronic properties and steric profile.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁Cl₃N₄O₂
Molecular Weight373.6 g/mol
IUPAC Name8-chloro-1-[(2,4-dichlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Canonical SMILESCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C
InChI KeyKGYZAGQSGJXVCS-UHFFFAOYSA-N

The compound’s three-dimensional conformation, inferred from its InChI key and SMILES string, suggests a planar purine ring system with orthogonal substituents, potentially enabling diverse intermolecular interactions .

Synthesis and Structural Analogues

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s structure implies a multi-step route starting from xanthine or theobromine derivatives. A plausible pathway involves:

  • Chlorination: Introduction of chlorine at position 8 using phosphorus oxychloride (POCl₃) under reflux .

  • N-Alkylation: Attachment of the 2,4-dichlorobenzyl group via nucleophilic substitution or Mitsunobu reaction .

  • Methylation: Quaternization of nitrogen atoms at positions 3 and 7 using methyl iodide or dimethyl sulfate .

Purification likely employs crystallization from polar aprotic solvents (e.g., DMF or DMSO), given the compound’s moderate solubility.

Structural Analogues and Modifications

Comparative analysis with related purine-2,6-diones reveals activity trends:

  • 8-Chloro-3,7-dimethylpurine-2,6-dione (PubChem CID 1074065): Lacks the 2,4-dichlorobenzyl group, resulting in reduced lipophilicity (clogP ≈ 0.8 vs. 3.2 for the target compound) .

  • 7-(2,4-Dichlorobenzyl)-8-hydroxy analogue (PubChem CID 594494): Hydroxylation at position 8 enhances hydrogen-bonding capacity but diminishes metabolic stability .

These modifications underscore the delicate balance between bioavailability and target engagement in purine-derived therapeutics.

Biological Activities and Mechanistic Insights

Enzymatic Interactions

Pharmacological Profiling and ADMET Considerations

Physicochemical Determinants of Bioavailability

  • Lipophilicity: High clogP (≈3.2) suggests favorable membrane permeability but potential for hepatic accumulation.

  • Solubility: Limited aqueous solubility (predicted <10 µg/mL) may necessitate prodrug strategies or nanocarrier formulations.

  • Metabolic Stability: The dichlorobenzyl group is resistant to oxidative metabolism, potentially extending half-life compared to non-halogenated analogues .

Toxicity Considerations

Chlorinated aromatics raise concerns regarding off-target reactivity and environmental persistence. In silico toxicity predictors flag potential hepatotoxicity (PAINS alerts) due to the trichlorinated structure . Mitigation strategies could include replacing chlorines with fluorines or optimizing dosing regimens.

Research Applications and Future Directions

Oncology

KRAS-driven cancers (e.g., pancreatic, colorectal) represent prime targets. Preclinical models should evaluate synergy with MEK or PI3K inhibitors, addressing compensatory pathway activation .

Neuropharmacology

Purine analogues often exhibit neuromodulatory effects. Screening against adenosine receptors (A₁, A₂ₐ) could uncover applications in Parkinson’s disease or neuroinflammation .

Chemical Biology Probes

Site-specific photoaffinity labeling variants (e.g., incorporating diazirine moieties) could map interactomes, elucidating novel binding partners in complex cellular environments .

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